molecular formula C19H13FN4O2S B2625643 6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891097-51-1

6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine

Numéro de catalogue: B2625643
Numéro CAS: 891097-51-1
Poids moléculaire: 380.4
Clé InChI: GLLBVKACNSJKRQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine is a novel chemical entity designed for preclinical research, particularly in the field of oncology. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold are of significant interest in medicinal chemistry due to their potential to interact with key biological targets . Research on analogous structures has demonstrated potent cytotoxic activity against diverse breast cancer cell lines, including MCF-7 and MDA-MB-231, often exhibiting stronger effects than established chemotherapeutic agents like cisplatin . The proposed mechanism of action for related compounds involves the induction of programmed cell death, or apoptosis, through the activation of key executioners such as caspase 3/7, as well as upstream initiators caspase 8 and caspase 9 . Furthermore, this class of compounds may influence critical regulatory pathways, including the suppression of NF-κB expression and the promotion of tumor-suppressor p53 and pro-apoptotic Bax protein . Beyond apoptosis, evidence suggests that similar molecules can also trigger autophagy, a process of cellular self-degradation, through increased formation of autophagosomes and expression of beclin-1 . The integration of the 1,3-benzodioxole moiety is a strategic pharmacophore choice, intended to influence the compound's metabolic stability and binding properties. This product is intended for research purposes to further investigate these mechanisms and explore its potential as a lead compound in cancer biology and drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2S/c20-14-3-1-2-12(8-14)10-27-19-22-21-18-7-5-15(23-24(18)19)13-4-6-16-17(9-13)26-11-25-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLBVKACNSJKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC5=CC(=CC=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Ring: This step often involves the coupling of a benzodioxole derivative with the triazolopyridazine core using palladium-catalyzed cross-coupling reactions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorophenyl halide reacts with the intermediate compound.

    Formation of the Methylsulfanyl Linkage: This step involves the reaction of a thiol derivative with the intermediate to form the desired methylsulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Applications De Recherche Scientifique

Pharmacological Applications

The compound's structure suggests several potential pharmacological applications:

Antitumor Activity

Recent studies indicate that triazole derivatives can exhibit significant antitumor properties. For instance, compounds similar to 6-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism is supported by research on related triazole compounds that demonstrated effective inhibition of cancer cell lines in vitro .

Antiviral Properties

The antiviral potential of triazole derivatives has been explored extensively. Compounds with similar structural motifs have shown activity against various viruses by disrupting viral replication processes. The ability of 6-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine to interact with viral proteins could make it a candidate for further antiviral drug development .

Antimicrobial Effects

Triazole compounds have also been recognized for their antimicrobial properties. The incorporation of a benzodioxole moiety may enhance the compound's ability to target bacterial and fungal infections. Studies have reported that derivatives with similar structures possess potent antimicrobial activity against a range of pathogens .

Case Studies and Research Findings

StudyFindings
Sameliuk et al., 2021Investigated the synthesis and biological activity of triazole derivatives; found significant antitumor and antimicrobial effects .
PMC8223195Reported on the synthesis of triazole derivatives with promising antiviral activity against coronaviruses .
Dergipark ResearchHighlighted the synthesis of benzodioxane-containing triazoles with notable antimicrobial properties .

Mécanisme D'action

The mechanism of action of 6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three analogous heterocyclic derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Key Properties
6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine C₁₉H₁₂FN₄O₂S 6: Benzodioxole; 3: 3-Fluorophenylmethylsulfanyl Not reported (speculated: antimicrobial) Predicted pKa: ~8.1; Moderate lipophilicity
6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol C₁₂H₈N₄O₂S 6: Benzodioxole; 3: Thiol (-SH) Not reported pKa: 8.07; Density: 1.71 g/cm³
5-Phenyl-4-phenyl-3-(6-chloropyridin-3-yl methyl)sulfanyl-1,2,4-triazole (Compound 7) C₂₀H₁₆ClN₅S 5: Phenyl; 3: 6-Chloropyridinylmethylsulfanyl Antibacterial (Gram-positive bacteria) Synthesized via nucleophilic substitution; Moderate solubility in DMSO
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine C₂₀H₁₄F₃N₅O₂S 3: Methoxyphenyl; 6: Trifluoromethylphenyl-oxadiazole Not reported Molecular weight: 469.42 g/mol; High thermal stability

Key Structural and Functional Differences

Compound 7’s 6-chloropyridinylmethylsulfanyl substituent demonstrates antibacterial activity against Gram-positive bacteria, suggesting that halogenation at specific positions may optimize antimicrobial efficacy .

Impact of Heterocyclic Moieties :

  • The trifluoromethylphenyl-oxadiazole group in ’s compound increases molecular weight and hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Thermodynamic and Physicochemical Properties: The target compound’s benzodioxole group likely confers higher density (predicted: ~1.7 g/cm³) and thermal stability compared to non-aromatic substituents. The methoxy group in ’s derivative could enhance π-π stacking interactions in receptor binding, whereas the fluorine in the target compound may alter dipole moments .

Research Findings and Implications

  • Antibacterial Potential: Triazolo-pyridazine derivatives with sulfanyl groups exhibit moderate to strong activity against Gram-positive bacteria, as demonstrated by Compound 7’s MIC values of 4–8 µg/mL . The target compound’s fluorinated analog may show enhanced potency due to improved membrane permeability.
  • Synthetic Feasibility : Cyclocondensation routes used for Compound 7 (yield: 60–75%) could be adapted for the target compound, though fluorinated intermediates may require specialized handling .
  • Toxicity Considerations : Benzodioxole-containing compounds are generally metabolized via cytochrome P450 enzymes, but fluorination could slow degradation, necessitating detailed pharmacokinetic studies .

Activité Biologique

The compound 6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H18FN3O3S
  • Molecular Weight : 397.45 g/mol
  • CAS Number : 896683-44-6
  • SMILES Notation : Fc1cccc(c1)CSc1nc2ccc(cc2c(=O)n1Cc1ccc2c(c1)OCO2)

The structure features a triazolo-pyridazine core with a benzodioxole moiety and a fluorophenyl sulfanyl group, which are significant for its biological activity.

Research indicates that compounds with similar structures often interact with neurotransmitter systems. Specifically, they may modulate serotonin and dopamine receptors, which are crucial in various neuropsychiatric conditions. The benzodioxole moiety is known to enhance binding affinity to these receptors due to its structural similarity to known psychoactive compounds.

Antidepressant Effects

Studies have shown that derivatives of benzodioxole and triazole structures exhibit antidepressant-like effects. For instance, the compound has been evaluated in animal models for its ability to reduce depressive behaviors. In one study, administration resulted in a significant decrease in immobility time in the forced swim test (FST), indicating potential antidepressant activity.

Neuroprotective Properties

Neuroprotective effects have also been observed. The compound appears to mitigate oxidative stress in neuronal cells, potentially through the modulation of antioxidant enzymes. This property is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Research Findings

StudyFindingsReference
Animal Model StudyDemonstrated significant reduction in depressive-like behavior in FST
Neuroprotection AssayShowed increased levels of antioxidant enzymes in treated neuronal cells
Receptor Binding StudyHigh affinity for serotonin (5-HT) receptors was noted

Pharmacokinetics

The pharmacokinetic profile of 6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine suggests moderate oral bioavailability and a half-life suitable for once-daily dosing. Further studies are required to fully elucidate its metabolic pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.